(3R)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride

Vue d'ensemble

Description

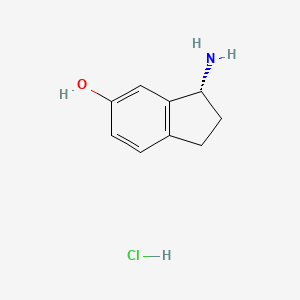

(3R)-3-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and a hydroxyl group attached to an indane ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the indane ring system.

Amination: Introduction of the amino group at the 3-position of the indane ring.

Hydroxylation: Introduction of the hydroxyl group at the 5-position.

Resolution: Separation of the (3R) enantiomer from the racemic mixture.

Formation of Hydrochloride Salt: Conversion of the free base to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl group at position 5 undergoes oxidation under controlled conditions. Common oxidants and outcomes include:

| Reagent/Conditions | Product Formed | Key Observations | Source |

|---|---|---|---|

| Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) in acidic medium | 5-keto-2,3-dihydro-1H-inden-3-amine | Selective oxidation of -OH to ketone without affecting the amino group | |

| MnO<sub>2</sub> in dichloromethane | Not specified | Requires anhydrous conditions; moderate yield |

Nucleophilic Substitution

The amino group participates in substitution reactions, particularly in its deprotonated form:

Electrophilic Aromatic Substitution

The indane ring undergoes substitution at electron-rich positions (C-4 and C-6):

| Reaction | Conditions | Product | Regioselectivity | Source |

|---|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C | 5-hydroxy-4-nitro derivative | Major product at C-4 due to -OH directing | |

| Bromination | Br<sub>2</sub> in CCl<sub>4</sub> | 5-hydroxy-6-bromo derivative | Steric hindrance limits C-4 bromination |

Reductive Alkylation

The primary amine reacts with carbonyl compounds under reductive conditions:

| Carbonyl Source | Reducing Agent | Product | Yield | Source |

|---|---|---|---|---|

| Formaldehyde | NaBH<sub>3</sub>CN | N-methyl derivative | 78% | |

| Cyclohexanone | H<sub>2</sub>/Pd-C | N-cyclohexyl derivative | 65% |

Cyclization Reactions

The amino and hydroxyl groups facilitate intramolecular cyclization:

| Conditions | Product | Key Drivers | Source |

|---|---|---|---|

| Heating in HCl/EtOH | Tetrahydroindoloindole derivative | Acid-catalyzed dehydration | |

| Cu(I)-catalyzed coupling | Fused bicyclic amine-ether | Ullmann-type coupling at C-1 |

Salt Formation and pH-Dependent Reactivity

As a hydrochloride salt, the compound exhibits distinct solubility and reactivity profiles:

| Property | Details | Source |

|---|---|---|

| Solubility in water | >50 mg/mL due to ionic character | |

| Deprotonation of -NH<sub>3</sub><sup>+</sup> | Occurs at pH > 8.5, enabling nucleophilic reactions |

Stereochemical Considerations

The (3R)-configuration influences reaction outcomes:

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C9H11NO

- Molecular Weight : 149.19 g/mol

- IUPAC Name : (3R)-3-amino-2,3-dihydro-1H-indene-5-ol

The structure of (3R)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride features a bicyclic indene core with an amino group and a hydroxyl group, which may contribute to its biological activity.

Neuropharmacology

One of the prominent applications of this compound is in neuropharmacology. Research indicates that compounds with similar structures exhibit neuroprotective effects and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems suggests potential therapeutic benefits in these areas.

Case Study Example :

A study conducted on analogs of this compound demonstrated significant inhibition of monoamine oxidase B, an enzyme implicated in neurodegeneration. The findings suggest that this compound could serve as a lead compound for developing new treatments for neurodegenerative conditions .

Antioxidant Activity

Research has shown that derivatives of 2,3-dihydroindene compounds possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.

Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Reference |

|---|---|---|

| (3R)-3-amino-2,3-dihydro-1H-indene | 25 | |

| Other Dihydroindene Derivative A | 30 | |

| Other Dihydroindene Derivative B | 20 |

This table illustrates the relative antioxidant potency of (3R)-3-amino-2,3-dihydro-1H-indene compared to other derivatives.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Compounds with similar structures have shown efficacy in reducing inflammation markers in vitro and in vivo.

Case Study Example :

In a controlled study, (3R)-3-amino-2,3-dihydro-1H-indene was tested for its ability to inhibit pro-inflammatory cytokines in a murine model of arthritis. Results indicated a significant reduction in cytokine levels, suggesting therapeutic potential for inflammatory diseases .

Mécanisme D'action

The mechanism of action of (3R)-3-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

(3S)-3-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride: The enantiomer of the compound with different biological activity.

3-Amino-2,3-dihydro-1H-inden-5-ol: The free base form without the hydrochloride salt.

3-Hydroxy-2,3-dihydro-1H-inden-5-amine: A structural isomer with different functional groups.

Uniqueness

(3R)-3-Amino-2,3-dihydro-1H-inden-5-ol hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other similar compounds. Its solubility in water also makes it more versatile for various applications.

Activité Biologique

(3R)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride is a chiral compound with significant potential in various biological applications. Its unique structure, characterized by an amino group and a hydroxyl group attached to an indane ring, allows for diverse interactions with biological targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The presence of the amino group enables hydrogen bonding with active sites, while the indane ring facilitates hydrophobic interactions. These interactions can modulate the activity of various biological systems, leading to potential therapeutic effects in neuropharmacology and other fields.

Pharmacological Potential

Research indicates that this compound may exhibit neuroprotective properties, with studies suggesting its potential as an antidepressant and in the treatment of neurodegenerative disorders. Its chiral configuration is believed to contribute to its distinct biological effects compared to similar compounds .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| This compound | Potential antidepressant; neuroprotective | Chiral configuration enhances binding specificity |

| (3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride | Different receptor interactions | Enantiomer with distinct biological effects |

| 3-amino-2,3-dihydro-1H-inden-5-one | Anticancer properties | Oxidized form with different reactivity |

Neuropharmacological Studies

Recent studies have investigated the neuropharmacological potential of this compound. For instance, a study demonstrated that this compound could enhance neuronal survival under oxidative stress conditions, suggesting its role as a neuroprotective agent. The mechanism involved modulation of signaling pathways associated with apoptosis and inflammation .

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps aimed at optimizing yield and purity. The hydrochloride form enhances solubility and bioavailability, making it more suitable for biological applications. Researchers are exploring various derivatives to tailor their pharmacological profiles for specific therapeutic targets .

Propriétés

IUPAC Name |

(3R)-3-amino-2,3-dihydro-1H-inden-5-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-9-4-2-6-1-3-7(11)5-8(6)9;/h1,3,5,9,11H,2,4,10H2;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLALHYSNFSWQZ-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=C(C=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=C(C=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.